molecular formula C7H6N2O3S B038781 Furo[2,3-c]pyridine-2-sulfonamide CAS No. 117612-41-6

Furo[2,3-c]pyridine-2-sulfonamide

Cat. No.: B038781
CAS No.: 117612-41-6
M. Wt: 198.2 g/mol
InChI Key: OCQRJKDRDOKARG-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-sulfonamide is a heterocyclic compound featuring a fused furan and pyridine ring system with a sulfonamide functional group at the 2-position. Structural isomerism is critical in this family, as slight variations in ring substitution patterns (e.g., [2,3-c] vs. [3,2-c] or [2,3-b]) significantly influence physicochemical and biological properties.

Properties

CAS No.

117612-41-6

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[2,3-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

OCQRJKDRDOKARG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)S(=O)(=O)N

Canonical SMILES

C1=CN=CC2=C1C=C(O2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Furo[2,3-c]pyridine-2-sulfonamide and its isomers/analogs, based on and related research:

Compound Name CAS Number Molecular Formula Key Structural Features Functional Group Differences Potential Applications
This compound Not explicitly provided C₇H₆N₂O₃S Furan fused at [2,3-c] position of pyridine Sulfonamide at position 2 Enzyme inhibition, drug design
Furo[3,2-c]pyridine-2-sulfonamide Not explicitly provided C₇H₆N₂O₃S Furan fused at [3,2-c] position of pyridine Same functional group Structural isomer studies
Furo[2,3-b]pyridine-2-sulfonamide Not explicitly provided C₇H₆N₂O₃S Furan fused at [2,3-b] position of pyridine Same functional group Antimicrobial agent research
Furo[2,3-c]pyridine-2-carboxylic acid 112372-15-3 C₈H₅NO₃ Carboxylic acid group instead of sulfonamide Higher polarity, acidity Intermediate in synthesis
5-Chloromethyl-furo[2,3-b]pyridine Not provided C₈H₆ClNO Chloromethyl substituent on fused ring Electrophilic reactivity Pharmacophore development

Key Findings:

Structural Isomerism : The position of furan fusion ([2,3-c] vs. [3,2-c] or [2,3-b]) alters electronic distribution and steric effects. For example, Furo[2,3-b]pyridine derivatives exhibit distinct reactivity in substitution reactions compared to [2,3-c] isomers due to differences in ring strain and resonance stabilization .

Functional Group Impact : Replacing sulfonamide with carboxylic acid (as in Furo[2,3-c]pyridine-2-carboxylic acid) reduces hydrogen-bonding capacity but increases acidity (pKa ~2–3 for sulfonamides vs. ~4–5 for carboxylic acids). This impacts solubility and target binding .

Synthetic Accessibility : this compound is less studied than its [2,3-b] counterpart. Synthesis of the [2,3-c] scaffold often requires regioselective cyclization, whereas [2,3-b] derivatives may be more accessible via palladium-catalyzed coupling .

Biological Relevance : Sulfonamide-containing analogs are frequently explored as carbonic anhydrase inhibitors, whereas chloromethyl derivatives (e.g., 5-chloromethyl-furo[2,3-b]pyridine) serve as alkylating agents in drug design .

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